N-Benzylidene-p-toluidine
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFVFFZPHJPOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870953, DTXSID201247332 | |
| Record name | N-Benzylidene-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [N(Z)]-4-Methyl-N-(phenylmethylene)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2272-45-9, 116546-08-8 | |
| Record name | N-Benzylidene-4-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2272-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylidene-4-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002272459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2272-45-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzylidene-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [N(Z)]-4-Methyl-N-(phenylmethylene)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylidene-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acid-Catalyzed Condensation
The most prevalent synthesis route involves acid-catalyzed condensation. Benzaldehyde and p-toluidine undergo nucleophilic addition under acidic conditions, followed by dehydration to form the imine bond. Key catalysts include:
-
Mineral acids : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at 0.5–1.0 mol%.
-
Ion-exchange resins : Weakly acidic resins (e.g., IRC-50) enable heterogeneous catalysis, simplifying post-reaction separation.
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p-Toluenesulfonic acid : Effective in toluene-based systems for azeotropic water removal.
Reaction Conditions :
| Parameter | Optimal Range |
|---|---|
| Temperature | 70–80°C (reflux) |
| Solvent | Toluene, ethanol |
| Molar Ratio (1:1) | Benzaldehyde:p-toluidine |
| Catalyst Loading | 0.5–1.0 wt% |
| Reaction Time | 3–6 hours |
Example protocols:
-
Patent Example (US4198349A) : Combining equimolar benzaldehyde and p-toluidine in toluene with IRC-50 resin under reflux for 3 hours yields N-benzylidene-p-toluidine after rotary evaporation and distillation.
-
ScienceDirect Method : Condensation of 4-nitrobenzaldehyde and p-toluidine (analogous to benzaldehyde) in ethanol with acetic acid achieves >85% yield after recrystallization.
Solvent Selection and Reaction Kinetics
Solvent polarity significantly impacts reaction efficiency:
-
Toluene : Facilitates azeotropic water removal, enhancing imine formation.
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Ethanol/Methanol : Polar protic solvents accelerate proton transfer but require longer reflux times.
-
Solvent-free systems : High yields (90–95%) are achievable via mechanochemical grinding at room temperature, though scalability is limited.
Industrial-Scale Synthesis
Continuous Flow Reactors
Industrial production employs continuous flow systems to maximize throughput:
Catalyst Recovery and Reuse
-
Ion-exchange resins : Retain >90% activity after 10 cycles, minimizing operational costs.
-
Homogeneous acids : Neutralization and filtration are required, increasing processing steps.
Purification Techniques
Recrystallization
Crude product purity is enhanced via recrystallization:
| Solvent | Purity Improvement | Yield (%) |
|---|---|---|
| Ethanol | 95% → 99% | 75–80 |
| Ethyl acetate | 90% → 98% | 70–75 |
| Hexane/ethyl acetate (3:1) | 85% → 97% | 65–70 |
Vacuum Distillation
High-purity this compound (≥99%) is obtainable via fractional distillation under reduced pressure (0.05–0.1 mm Hg, 130–140°C).
Characterization and Quality Control
Spectroscopic Analysis
Scientific Research Applications
Organic Chemistry
N-Benzylidene-p-toluidine serves as a versatile intermediate in organic synthesis. It is particularly valuable in the preparation of imines and hydrazones, contributing to the development of various organic compounds. The compound also acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential for catalysis and material science .
Biochemical Studies
In biochemical research, this compound is employed to study enzyme mechanisms and cellular processes. It functions as a nucleophilic catalyst in acylhydrazone formation and exchange reactions, influencing cell signaling pathways and gene expression. This capability allows researchers to explore its effects on cellular metabolism and its potential roles in modulating enzyme activities .
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly its antimicrobial and anticancer activities. Studies indicate that this compound may exhibit significant bioactivity against various pathogens and cancer cell lines. Its potential therapeutic applications are being explored through various assays and clinical studies .
Industrial Applications
This compound finds utility in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for formulating products that require specific color properties or chemical functionalities .
Table 1: Reaction Rates of this compound with Various Solvents
| Entry | Solvent | Equilibrium Constant (K) | Forward Rate Constant (kf) (M⁻¹ s⁻¹) | Backward Rate Constant (kb) (M⁻¹ s⁻¹) | Half-life (t½) (s) |
|---|---|---|---|---|---|
| 1 | CDCl₃ | 2.6 | 1.0 × 10⁻¹ | 3.8 × 10⁻² | 85 |
| 2 | CD₂Cl₂ | 1.9 | 1.1 × 10⁻¹ | 5.9 × 10⁻² | 40 |
| 3 | CD₃CN | 3.7 | 1.3 × 10⁻¹ | 3.4 × 10⁻² | 70 |
| 4 | CDCl₃ + OCH₃ | 3.0 | 1.2 × 10⁻¹ | 4.0 × 10⁻² | 80 |
| 5 | CDCl₃ + CN | 4.5 | 1.1 × 10⁻¹ | 2.4 × 10⁻² | 140 |
| 6 | CDCl₃ + NO₂ | 7.2 | 0.94 × 10⁻¹ | 1.3 × 10⁻² | 240 |
This table summarizes the kinetics of reactions involving this compound under various solvent conditions, demonstrating its reactivity profile.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against several bacterial strains. The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Case Study: Enzyme Mechanism Exploration
Research conducted on the role of this compound as a probe in enzyme assays revealed its ability to modulate enzyme activity significantly. The findings indicated that this compound could be utilized to dissect complex biochemical pathways involving key metabolic enzymes .
Mechanism of Action
The mechanism of action of N-Benzylidene-p-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues of N-Benzylidene-p-toluidine
The following table summarizes key structural analogues, their properties, and applications:
Physicochemical Properties
- Thermal Stability : this compound decomposes at higher temperatures (>200°C) compared to p-toluidine (BP: 200°C) due to its conjugated structure .
- Solubility : N,N-Dimethyl-p-toluidine is highly soluble in organic solvents (e.g., dichloromethane), whereas this compound requires polar aprotic solvents like DMF .
Biological Activity
N-Benzylidene-p-toluidine (NBPT) is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of the biological activity of NBPT, including its mechanisms of action, cytotoxicity against various cancer cell lines, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound is classified as a Schiff base, formed through the condensation reaction between p-toluidine and benzaldehyde. Its chemical formula is , and it features an imine functional group that is pivotal to its biological interactions.
The biological activity of NBPT can be attributed to its ability to interact with cellular proteins and enzymes. The imine group allows for the formation of covalent bonds with nucleophilic sites on proteins, which can inhibit their function. This interaction may lead to alterations in various cellular processes, including apoptosis and cell cycle regulation .
Key Mechanisms:
- Inhibition of Enzymatic Activity : NBPT has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to cytotoxic effects in cancer cells.
- Redox Reactions : The compound can undergo oxidation-reduction reactions that may contribute to its biological effects by generating reactive oxygen species (ROS), which can induce oxidative stress in cells.
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic potential of NBPT against various cancer cell lines. The following table summarizes key findings from these investigations:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 (lung carcinoma) | 38.25 ± 3.35 | Moderate cytotoxicity |
| SKOV3 (ovarian carcinoma) | 9.62 ± 1.18 | High cytotoxicity |
| MCF7 (breast adenocarcinoma) | Not reported | Potential for further study |
| HeLa (cervical carcinoma) | Not reported | Potential for further study |
These results indicate that NBPT exhibits significant cytotoxicity against certain cancer cell lines, particularly SKOV3, suggesting its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, NBPT has also been evaluated for antimicrobial activity. Studies have shown that it possesses inhibitory effects against several bacterial strains and fungi, including:
- Staphylococcus aureus
- Klebsiella pneumoniae
- Candida albicans
These findings suggest that NBPT could be a candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Activity
A study explored the synthesis of γ-lactam derivatives from p-toluidine and their biological activity against various cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, with some showing promising selectivity for cancer cells over normal cells . This highlights the potential of modifying NBPT to enhance its therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
Research indicated that compounds related to NBPT demonstrated significant antibacterial and antifungal activities. These compounds were tested against clinical isolates and showed effectiveness comparable to standard antibiotics, suggesting their potential use in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Benzylidene-p-toluidine with high purity in laboratory settings?
- Methodology : The compound is typically synthesized via a Schiff base condensation reaction. Combine equimolar amounts of p-toluidine and benzaldehyde in anhydrous ethanol or methanol under reflux (70–80°C) for 4–6 hours, using a catalytic amount of acetic acid or HCl to drive imine formation. Purify the product via recrystallization using ethanol or ethyl acetate. Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the primary amine peak (~3300 cm⁻¹) .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 70–80°C |
| Reaction Time | 4–6 hours |
| Solvent | Ethanol/Methanol |
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers away from oxidizers and heat sources. Label containers with GHS hazard symbols (e.g., acute toxicity, skin irritation) .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Purity Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to quantify impurities. Compare retention times against a reference standard .
- Structural Confirmation :
- FTIR : Identify characteristic peaks (C=N stretch ~1600–1650 cm⁻¹, aromatic C-H ~3000–3100 cm⁻¹).
- NMR : ¹H NMR should show signals for the benzylidene proton (~8.3 ppm) and methyl group on the toluidine ring (~2.3 ppm) .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanisms of this compound in cycloaddition or polymerization reactions?
- Methodology :
- Kinetic Studies : Monitor reaction rates under varying temperatures and pressures using UV-Vis spectroscopy or gas chromatography (GC).
- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and electron density maps (e.g., using Gaussian or ORCA software) .
- X-ray Crystallography : Resolve crystal structures of reaction intermediates to confirm stereochemistry .
Q. What strategies are effective for analyzing stability and decomposition pathways of this compound under thermal or oxidative stress?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure mass loss at 10°C/min under nitrogen/air to identify decomposition temperatures.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., CO, NOₓ) .
- Accelerated Aging Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, then assess degradation via HPLC .
Q. How should researchers address contradictions in experimental data, such as inconsistent yields or spectral results?
- Methodology :
- Cross-Validation : Replicate experiments under identical conditions and compare results across multiple analytical techniques (e.g., NMR, elemental analysis).
- Impurity Profiling : Use liquid chromatography-mass spectrometry (LC-MS) to identify side products (e.g., unreacted p-toluidine or oxidized derivatives) .
- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of variations in triplicate experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
